molecular formula C20H13NO3 B11595276 2-[[1-(4-Hydroxyphenyl)pyrrol-2-yl]methylidene]indene-1,3-dione

2-[[1-(4-Hydroxyphenyl)pyrrol-2-yl]methylidene]indene-1,3-dione

Cat. No.: B11595276
M. Wt: 315.3 g/mol
InChI Key: OUOUCHDQRGGLDH-UHFFFAOYSA-N
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Description

2-{[1-(4-HYDROXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound with a unique structure that combines a pyrrole ring, a hydroxyl group, and an indene-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-HYDROXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzaldehyde with 1H-pyrrole-2-carbaldehyde, followed by cyclization with 1,3-indandione under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-HYDROXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups in the indene-dione moiety can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-{[1-(4-HYDROXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It can be used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-HYDROXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a hydroxyl group and a heterocyclic ring structure.

    1,2,3,4-Tetrahydroisoquinolines: These compounds have a similar fused ring system and exhibit diverse biological activities.

Uniqueness

2-{[1-(4-HYDROXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its combination of a pyrrole ring, a hydroxyl group, and an indene-dione moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H13NO3

Molecular Weight

315.3 g/mol

IUPAC Name

2-[[1-(4-hydroxyphenyl)pyrrol-2-yl]methylidene]indene-1,3-dione

InChI

InChI=1S/C20H13NO3/c22-15-9-7-13(8-10-15)21-11-3-4-14(21)12-18-19(23)16-5-1-2-6-17(16)20(18)24/h1-12,22H

InChI Key

OUOUCHDQRGGLDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)O)C2=O

Origin of Product

United States

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